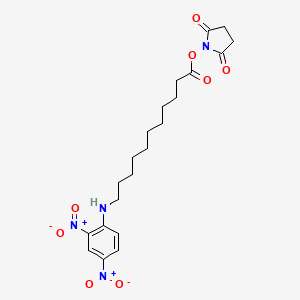
DNP-AU-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione, commonly known as DNP-AU-NHS, is a yellow solid with a molecular weight of 464.48 g/mol . It is a derivative of N-hydroxysuccinimide and is used in various chemical and biological applications due to its ability to form stable amide bonds with primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione involves the reaction of 2,4-dinitroaniline with 11-bromoundecanoic acid to form an intermediate, which is then reacted with N-hydroxysuccinimide to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form stable amide bonds.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and bases such as triethylamine.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: The major products are amide derivatives.
Reduction Reactions: The major products are amino derivatives.
Scientific Research Applications
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione involves the formation of stable amide bonds with primary amines. This reaction occurs through the activation of the carboxyl group by N-hydroxysuccinimide, which facilitates nucleophilic attack by the amine . The molecular targets include proteins and peptides with accessible primary amine groups .
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimide esters: These compounds share similar reactivity with primary amines.
2,4-dinitrophenyl derivatives: These compounds also contain nitro groups that can undergo reduction reactions.
Uniqueness
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione is unique due to its combination of a long aliphatic chain, a dinitroaniline moiety, and an N-hydroxysuccinimide ester, which provides it with distinct reactivity and applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-(2,4-dinitroanilino)undecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8/c26-19-12-13-20(27)23(19)33-21(28)9-7-5-3-1-2-4-6-8-14-22-17-11-10-16(24(29)30)15-18(17)25(31)32/h10-11,15,22H,1-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJJPRUNHLLZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














